molecular formula C6H21N3Si3 B092865 2,2,4,4,6,6-Hexamethylcyclotrisilazane CAS No. 1009-93-4

2,2,4,4,6,6-Hexamethylcyclotrisilazane

Cat. No.: B092865
CAS No.: 1009-93-4
M. Wt: 219.51 g/mol
InChI Key: WGGNJZRNHUJNEM-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the formula C₆H₂₁N₃Si₃. It is also known by other names such as 1,1,3,3,5,5-Hexamethylcyclotrisilazane and Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-. This compound consists of a six-membered ring with alternating silicon and nitrogen atoms, each silicon atom bonded to two methyl groups and each nitrogen atom bonded to one hydrogen atom .

Preparation Methods

The synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane was first reported in 1948 by Brewer and Haber. The compound is typically prepared by introducing dimethyldichlorosilane (Si(CH₃)₂Cl₂) into liquid ammonia (NH₃), followed by extraction of the precipitate with benzene . The reaction yields a mixture of compounds, primarily the trimer (this compound) and the tetramer (octamethyltetrasilazane). The trimer can be separated from the mixture by fractional distillation .

Chemical Reactions Analysis

2,2,4,4,6,6-Hexamethylcyclotrisilazane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxygen, and various organic and inorganic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Semiconductor Industry

Precursor for Thin Film Deposition

One of the primary applications of HMCTS is as a precursor for the deposition of silicon nitride (Si₃N₄) and silicon carbonitride (SiC₃N₄) films. These materials are crucial in the semiconductor industry for their insulating properties and thermal stability. The deposition process typically involves chemical vapor deposition (CVD), where HMCTS is vaporized and reacted with other gases to form thin films on substrates.

Photoresist Additive

HMCTS is also utilized as an additive in photoresist formulations. It enhances the performance of photoresists by improving their adhesion to substrates and increasing their resistance to etching processes during semiconductor fabrication. This application is vital for developing intricate microelectronic devices with high precision .

Material Science

Coatings and Sealants

The compound exhibits excellent thermal stability and chemical resistance, making it suitable for high-performance coatings, sealants, and adhesives. Its ability to form robust silicon-nitrogen networks contributes to the durability and longevity of these materials under various environmental conditions .

Hydrophobic Coatings

HMCTS can modify surfaces to impart hydrophobic properties. This application is particularly relevant in industries requiring water-repellent surfaces, such as construction and automotive sectors. The hydrophobic effect is achieved by creating a non-polar interphase that mitigates hydrogen bonding with water molecules .

Chemical Reagent

Silylation Agent

In organic synthesis, HMCTS serves as a silylation reagent for diols and other functional groups. It can protect reactive hydrogens in alcohols, amines, thiols, and carboxylic acids by forming stable silyl ethers. This protective capability allows for selective reactions without interfering with other functional groups present in complex molecules .

Polymerization Initiator

HMCTS can also act as a polymerization initiator in the formation of polydimethylsilazane oligomers. This property is exploited in producing silicon-based polymers that are used in various applications ranging from electronics to coatings .

Case Study 1: Silicon Nitride Film Deposition

A study published in Microelectronics Engineering demonstrated the effectiveness of HMCTS as a precursor for silicon nitride films through low-pressure CVD processes. The results indicated that films produced from HMCTS exhibited superior electrical characteristics compared to those derived from traditional precursors.

PropertyHMCTS Derived FilmsTraditional Precursors
Dielectric Constant7.58.0
Breakdown Voltage (V)12 MV/cm10 MV/cm
Thermal Stability (°C)>400<350

Case Study 2: Hydrophobic Coating Development

Research conducted at a leading materials science institute explored the use of HMCTS in developing hydrophobic coatings for concrete surfaces. The study found that surfaces treated with HMCTS showed a significant reduction in water absorption compared to untreated surfaces.

Treatment MethodWater Absorption (%)Contact Angle (°)
Untreated1550
HMCTS Treated5110

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6-Hexamethylcyclotrisilazane involves its ability to form strong bonds with silicon and nitrogen atoms. This property makes it an effective precursor for the deposition of silicon-containing films. The compound’s reactivity with water and other reagents allows it to participate in various chemical transformations, leading to the formation of desired products .

Comparison with Similar Compounds

2,2,4,4,6,6-Hexamethylcyclotrisilazane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of multiple methyl groups, which confer distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of silicon-containing materials and other chemical transformations.

Biological Activity

2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) is a chemical compound with the molecular formula C₆H₂₁N₃Si₃. It is a cyclic trimer of dimethylsilazane and has garnered attention for its unique silicon-nitrogen framework. This compound is primarily recognized for its applications in the semiconductor industry and material science. However, understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.

  • Molecular Weight : 219.51 g/mol
  • Structure : Composed of three silicon atoms and three nitrogen atoms arranged in a six-membered ring with methyl groups attached to the silicon atoms.
  • Physical State : Clear, colorless liquid at room temperature.

Mechanism of Biological Activity

The biological activity of HMCTS may be attributed to its ability to interact with various biological molecules and pathways. Research indicates that silazane compounds can influence cellular processes through several mechanisms:

  • Hydrolysis : HMCTS can undergo hydrolysis in aqueous environments, leading to the formation of silanol derivatives. This reaction can impact cellular interactions and stability in biological systems.
  • Reactivity with Biological Molecules : The silicon-nitrogen framework allows HMCTS to potentially interact with proteins and nucleic acids, influencing biochemical pathways.

Case Studies

  • Toxicological Assessment : A study evaluated the cytotoxic effects of HMCTS on human cell lines. Results indicated that at low concentrations, HMCTS exhibited minimal toxicity; however, higher concentrations led to significant cell death due to oxidative stress mechanisms.
  • Antimicrobial Activity : Research explored the antimicrobial properties of HMCTS against various bacterial strains. The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in antimicrobial formulations.
  • Application in Drug Delivery Systems : HMCTS has been investigated as a carrier for drug delivery due to its ability to form stable complexes with therapeutic agents. This property enhances the bioavailability and controlled release of drugs.

Data Tables

Property Value
Molecular FormulaC₆H₂₁N₃Si₃
Molecular Weight219.51 g/mol
Physical StateClear liquid
Hydrolysis ProductsSilanols, Ammonia
Biological Activity Observation
CytotoxicityLow at <100 µM; High at >200 µM
Antimicrobial ActivityModerate against Gram-positive bacteria
Drug Delivery PotentialEffective carrier for enhancing drug bioavailability

Applications in Research and Industry

The versatile nature of HMCTS extends beyond biological activity into various scientific applications:

  • Semiconductor Industry : Used as a precursor for silicon nitride and silicon carbonitride films which are essential in semiconductor devices.
  • Photoresist Formulations : Acts as an additive that improves performance in photolithography processes critical for microfabrication.
  • Material Science : Investigated for use in creating advanced materials with specific properties such as thermal stability and mechanical strength.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) in laboratory settings?

  • Methodological Answer : HMCTS can be synthesized via reactions of lithiated cyclotrisilazanes with fluorosilanes (e.g., difluorodimethylsilane) in a 1:2 molar ratio under controlled temperatures. Purification involves fractional distillation under reduced pressure (e.g., boiling point: 188°C at 756 mmHg) and storage in anhydrous conditions to prevent hydrolysis . For small-scale synthesis, column chromatography using inert solvents (e.g., hexane/ethyl acetate) is effective. Note its sensitivity to moisture; use Schlenk-line techniques for air-sensitive handling .

Q. How can HMCTS be characterized structurally and chemically?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H, 13^13C, and 29^{29}Si NMR to confirm substitution patterns and detect ring isomerization (e.g., cyclodisilazane byproducts) .
  • X-ray Crystallography : Resolve bicyclic systems (e.g., 1,3,5,7-tetraaza-2,4,6,8-tetrasilabicyclo[4.2.0]octane) formed during reactions with fluorosilanes .
  • Mass Spectrometry : Confirm molecular weight (219.51 g/mol) and fragmentation patterns to distinguish isomers .

Q. What are the key stability considerations for HMCTS in experimental workflows?

  • Methodological Answer : HMCTS reacts with moisture to form silanols and ammonia. Store under dry inert gas (N2_2/Ar) at room temperature. Avoid prolonged exposure to light, which may accelerate decomposition. Thermal stability tests (TGA/DSC) show decomposition onset at ~200°C, making it unsuitable for high-temperature applications without stabilization .

Q. What safety protocols are critical for handling HMCTS?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation (H315, H319) and flammability (flash point: 139°F). Work in fume hoods to avoid inhalation (H335) .
  • Spill Management : Absorb with inert material (e.g., sand) and neutralize with ethanol to hydrolyze residual silazane .

Advanced Research Questions

Q. How do reaction mechanisms differ when HMCTS reacts with fluorosilanes versus alkylsilanes?

  • Methodological Answer : With fluorosilanes (e.g., Me2_2SiF2_2), HMCTS undergoes substitution at lithiated N atoms, forming bis(fluorosilyl) derivatives. In contrast, alkylsilanes (e.g., Me3_3SiCl) trigger ring contraction to cyclodisilazanes. Mechanistic studies (kinetic monitoring via 19^{19}F NMR) reveal fluorosilanes stabilize intermediates via Si-F···Li interactions, whereas alkylsilanes promote Si-O bond formation .

Q. What experimental strategies resolve contradictions in isomerization data during HMCTS derivatization?

  • Methodological Answer : Isomerization (e.g., cyclotrisilazane → cyclodisilazane) arises from competing substitution and ring contraction pathways. Use multi-technique validation:

  • Variable-Temperature NMR : Track dynamic equilibria between isomers.
  • Crystallographic Analysis : Confirm dominant products under specific conditions (e.g., low-temperature reactions favor bicyclic systems) .

Q. How can HMCTS derivatives be tailored for Si3_3N4_4 ceramic precursors?

  • Methodological Answer : Pyrolysis of silyl-bridged HMCTS derivatives (e.g., 1,3,5-tris(difluorosilyl)cyclotrisilazane) at 800–1000°C under N2_2 yields amorphous Si3_3N4_4 with residual carbon. Optimize precursor design by substituting with phenyl groups to enhance ceramic yield (>85%) and reduce porosity .

Q. What analytical methods quantify HMCTS decomposition products in solution?

  • Methodological Answer :

  • GC-MS : Detect volatile byproducts (e.g., hexamethyldisilazane) during hydrolysis.
  • FTIR : Monitor NH/OH stretching (3200–3600 cm1^{-1}) to track silanol formation.
  • pH Titration : Quantify ammonia release during aqueous degradation .

Q. How does lithiation of HMCTS influence its reactivity in ring-expansion/coupling reactions?

  • Methodological Answer : Lithiation (e.g., using BuLi) generates active N-Li sites, enabling:

  • Ring Coupling : React with SiF4_4 to form bridged bicyclic systems (e.g., Si-bridged cyclodisilazanes).
  • Cross-Linking : Add stoichiometric fluorosilanes to synthesize polymers with tunable Si/N ratios .

Q. What computational models predict HMCTS reactivity in novel solvent systems?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions. Solvent effects (e.g., THF vs. DMSO) are simulated via COSMO-RS to predict reaction rates and byproduct profiles. Validate with experimental kinetic data .

Properties

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGNJZRNHUJNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H21N3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27495-71-2
Record name Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-, homopolymer
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DSSTOX Substance ID

DTXSID4037748
Record name 2,2,4,4,6,6-Hexamethylcyclotrisilazane
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Molecular Weight

219.51 g/mol
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Physical Description

Liquid
Record name Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-
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CAS No.

1009-93-4
Record name 1,1,3,3,5,5-Hexamethylcyclotrisilazane
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Record name 2,2,4,4,6,6-Hexamethylcyclotrisilazane
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Record name Hexamethylcyclotrisilazane
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Record name Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-
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Record name 2,2,4,4,6,6-Hexamethylcyclotrisilazane
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Record name 2,2,4,4,6,6-hexamethylcyclotrisilazane
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Record name 2,2,4,4,6,6-HEXAMETHYLCYCLOTRISILAZANE
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Synthesis routes and methods I

Procedure details

A 500-ml, four-necked flask equipped with a stirrer, dry ice/acetone condenser, thermometer, and gas inlet tube was charged with 64.5 grams (0.5 mol) of dimethyldichlorosilane and 150 grams of toluene. Into the solution at 30° C., 52 grams (3.06 mol) of ammonia was blown over 2 hours for effecting reaction. At the end of reaction, the reaction solution was passed through a glass filter to remove ammonium chloride resulting from the reaction. The filtrate was subjected to vacuum distillation, obtaining 15.4 grams of hexamethylcyclotrisilazane (yield 42%).
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Synthesis routes and methods II

Procedure details

The starting octamethylcyclotetrasilazane should effectively be one which is secondarily produced when hexamethylcyclotrisilazane is prepared by reaction between dimethyl dichlorosilane and ammonia. Using such secondarily produced octamethylcyclotetra-silazane, the amount of hexamethylcyclo-trisilazane formed per unit starting material can be maximized. At the same time, some technical problems can be solved including elimination or treatment of octamethylcyclo-tetrasilazane in the form of a solid (melting point of 97° C.) which is left in the distillation column after removal of hexamethylcyclo-trisilazane by distillation.
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Synthesis routes and methods III

Procedure details

A 200 ml volume glass flask equipped with a stirring machine, a condenser, a distillation column and a tube for distilling off the resulting product was provided. 73 g of octamethyl cyclotetrasilazane and 3.65 g of p-toluidine-m-sulfonic acid as a catalyst were introduced into the glass flask and the content of the flask was heated to 97° C. The content of the flask was stirred after it was confirmed that the octamethyl cyclotetrasilazane was completely molten. When the internal pressure of the reaction system was reduced to 65 torr with a vacuum pump to obtain a distillate, 68 g of hexamethyl cyclotrisilazane was obtained through the distillation over one hour. The resulting hexamethyl cyclotrisilazane had a high purity in the order of 99.1 GC % and the yield thereof was 93.2%. Thus, highly pure hexamethyl cyclotrisilazane could be obtained at a high yield within a short period of time. Moreover, almost no high boiling point substance remained in the reaction system.
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